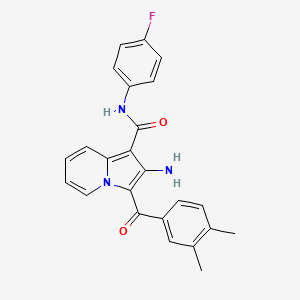![molecular formula C14H17N3O4S B2412134 ethyl 3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate CAS No. 1095074-26-2](/img/structure/B2412134.png)
ethyl 3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of sulfonamide-based drugs and has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Mecanismo De Acción
The mechanism of action of ethyl 3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. By inhibiting COX activity, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects:
Ethyl 3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate has been shown to have several biochemical and physiological effects. It can reduce the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the pathogenesis of several diseases. In addition, this compound can also inhibit the proliferation of cancer cells by inducing apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl 3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate in lab experiments is its wide range of biological activities. This compound has been found to exhibit anti-inflammatory, analgesic, and antitumor properties, making it a versatile tool for studying various diseases. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on ethyl 3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate. One of the areas of interest is the development of more potent analogs of this compound with improved pharmacological properties. Another area of research is the investigation of the molecular mechanisms underlying its biological activities, which can provide insights into the development of novel therapies for various diseases. Additionally, the use of this compound as a tool for studying the role of COX enzymes in inflammation and cancer can also be explored.
Métodos De Síntesis
The synthesis of ethyl 3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate involves the reaction of 4-ethylbenzenesulfonyl chloride with ethyl 3-amino-1H-pyrazole-5-carboxylate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently converted into the final product by the addition of ethyl iodide.
Aplicaciones Científicas De Investigación
Ethyl 3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate has been extensively studied for its potential therapeutic applications. Several studies have reported its anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of pain and inflammation-related disorders. In addition, this compound has also been found to exhibit antitumor activity by inducing apoptosis in cancer cells.
Propiedades
IUPAC Name |
ethyl 5-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-3-10-5-7-11(8-6-10)17-22(19,20)13-9-12(15-16-13)14(18)21-4-2/h5-9,17H,3-4H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEADGSCSEACYBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=NN2)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Prop-2-ynyl-6-azaspiro[3.4]octane](/img/structure/B2412052.png)

![5-[[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2412055.png)
![prop-2-en-1-yl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2412056.png)
![(E)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2412058.png)

![2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2412062.png)

![5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B2412065.png)




![[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2412073.png)